N-cyclohexyl-2-(propylsulfanyl)benzamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-propylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NOS/c1-2-12-19-15-11-7-6-10-14(15)16(18)17-13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHJPHWCQZZKBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC=C1C(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(propylsulfanyl)benzamide typically involves the following steps:
-
Formation of the Benzamide Core: : The initial step involves the formation of the benzamide core by reacting benzoyl chloride with cyclohexylamine under basic conditions. This reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
-
Introduction of the Propylsulfanyl Group: : The next step involves the introduction of the propylsulfanyl group. This can be achieved by reacting the benzamide intermediate with propylthiol in the presence of a suitable catalyst, such as a transition metal catalyst like palladium or nickel. The reaction is typically carried out under mild conditions to avoid degradation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(propylsulfanyl)benzamide can undergo various chemical reactions, including:
-
Oxidation: : The propylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction: : The benzamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or borane.
-
Substitution: : The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, borane
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitrobenzamides, halobenzamides
Scientific Research Applications
N-cyclohexyl-2-(propylsulfanyl)benzamide has several applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
-
Biology: : The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
-
Medicine: : this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
-
Industry: : The compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(propylsulfanyl)benzamide involves its interaction with specific molecular targets. The propylsulfanyl group can interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity. Additionally, the benzamide core can interact with various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzamide Derivatives
- Key Observations: Thioether vs. Ether/Sulfonamide: The propylsulfanyl group in the target compound is less polar than sulfonamides (e.g., ) or methoxy groups (e.g., ), favoring membrane permeability.
Table 2: Property Comparison
- Lipophilicity : The propylsulfanyl and cyclohexyl groups enhance logP compared to hydroxyl- or methoxy-containing analogs, suggesting better blood-brain barrier penetration .
- Biological Relevance : Thioethers are metabolized to sulfoxides/sulfones, which may confer redox-mediated activity (e.g., prodrug activation) .
Q & A
Q. How to ensure compliance with ethical standards during preclinical testing?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
